4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-14-13-15(2)21-19(20-14)22-18(24)16-7-9-17(10-8-16)27(25,26)23-11-5-3-4-6-12-23/h7-10,13H,3-6,11-12H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCUJIHSIRVPES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several functional groups that contribute to its biological activity:
- Azepane Ring : A seven-membered saturated ring that may influence the compound's interaction with biological targets.
- Sulfonamide Group : Known for antibacterial properties and enzyme inhibition.
- Pyrimidine Derivative : Associated with various pharmacological activities, including anticancer effects.
The molecular formula is with a molecular weight of approximately 543.66 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to bacterial growth and cancer cell proliferation.
- Receptor Modulation : Potential binding to receptor sites that alter physiological responses, possibly affecting signaling pathways related to inflammation and tumor progression.
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. Preliminary studies have shown that derivatives similar to this compound demonstrate moderate to strong activity against various bacterial strains, including:
- Salmonella typhi
- Bacillus subtilis
These findings suggest that the compound may serve as a promising candidate for developing new antibacterial agents .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. For instance, it has been investigated for its cytotoxic effects on different cancer cell lines. The following table summarizes notable findings from relevant studies:
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and DNA damage, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have further illustrated the biological activity of this compound:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting a mechanism involving inhibition of bacterial enzyme systems crucial for survival .
- Anticancer Research : In vitro studies showed that the compound effectively inhibited the growth of several cancer cell lines while sparing normal cells from cytotoxicity, indicating a selective action that could be beneficial in clinical applications .
Scientific Research Applications
Chemical Properties and Structure
4-(azepan-1-ylsulfonyl)-N-(4,6-dimethylpyrimidin-2-yl)benzamide has a molecular weight of 388.5 and the molecular formula . The compound contains several key structural features: an azepane ring, a sulfonyl group, and a dimethylpyrimidine moiety. These features suggest potential applications in medicinal chemistry.
Potential as an Anti-Tubercular Agent
One search result mentions a related compound, "4-(azepan-1-ylsulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide," being investigated as a potential anti-tubercular agent. It showed promising in vitro activity against Mycobacterium tuberculosis and was non-cytotoxic to human cancer cell lines, suggesting its potential as a lead in anti-tubercular drug discovery.
Enzyme Inhibition
Another study highlights the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties . These compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) . This suggests that this compound, which is a sulfonamide, may also have enzyme inhibitory properties .
Related Compounds and their Applications
Other sulfonamide derivatives have shown anticancer activity . For instance, 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives have been designed and synthesized as potential anticancer agents .
Oxadiazole Derivatives
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Azepane vs. Amino/Indolinone Groups: The azepane-sulfonyl group in the target compound introduces steric bulk and altered electronic effects compared to amino or indolinone substituents. This could enhance lipophilicity or modulate interactions with enzymatic targets (e.g., HIV integrase) .
- Cytotoxicity : Analogs like SPIII-5ME-AC and SPIII-5Cl-BZ exhibit anti-HIV activity but with cytotoxicity in MT-4 cells (EC₅₀ > CC₅₀), limiting therapeutic utility . The azepane group may mitigate cytotoxicity due to improved metabolic stability or reduced off-target binding.
Crystallographic and Computational Analysis
- Structural Characterization : Tools like SHELX and ORTEP-3 are critical for resolving molecular conformations. Co-crystallization studies (e.g., sulfonamide-benzoic acid systems ) suggest that substituents like azepane could influence crystal packing and solubility.
- Theoretical Modeling: The azepane ring’s flexibility may allow for unique binding modes compared to rigid indolinone or planar amino groups in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
